10-Hydroxyamitriptyline-N-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

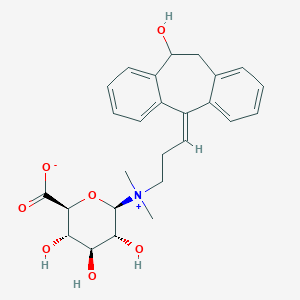

10-Hydroxyamitriptyline-N-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C26H31NO7 and its molecular weight is 469.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biotransformation of Amitriptyline

Amitriptyline undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, leading to several metabolites, including 10-hydroxyamitriptyline. This metabolite can further be conjugated to form 10-hydroxyamitriptyline-N-glucuronide via glucuronidation, which enhances its solubility and facilitates excretion in urine .

Quantification Techniques

The quantification of this compound in biological fluids is essential for assessing therapeutic levels and understanding drug interactions. Various analytical methods have been employed, including:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been widely used for the simultaneous measurement of amitriptyline and its metabolites in plasma and urine samples. Studies have shown that GC-MS can achieve high sensitivity and specificity in detecting low concentrations of these compounds .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique allows for rapid analysis with minimal sample preparation, making it suitable for routine clinical monitoring of antidepressants and their metabolites .

Excretion Patterns

Research indicates that a significant portion (35-60%) of conjugated 10-hydroxyamitriptyline is excreted as N-glucuronides in urine following amitriptyline administration. This finding underscores the importance of glucuronidation in the metabolic pathway of amitriptyline .

Therapeutic Monitoring

The measurement of this compound levels can provide insights into patient adherence to therapy and potential drug interactions. For instance, studies have shown that patients with chronic depression often exhibit varying levels of this metabolite, which may correlate with treatment efficacy .

Case Studies

- Patient Monitoring : A study involving five manic-depressed patients demonstrated that over a 40-day period, the concentration of 10-hydroxyamitriptyline was consistently higher than that of amitriptyline itself, suggesting significant biotransformation during treatment. The average concentration recorded was approximately 3.82 µg/L for 10-hydroxyamitriptyline, while amitriptyline levels were negligible .

- Drug Interaction Studies : In another investigation, patients receiving multiple medications showed altered levels of this compound, highlighting the need for careful monitoring in polypharmacy situations to avoid adverse effects .

Environmental Impact

Beyond clinical applications, there is growing interest in the environmental persistence of amitriptyline and its metabolites, including this compound. Research indicates that these compounds can accumulate in agricultural soils, raising concerns about their ecological effects and potential bioaccumulation in food chains .

Propiedades

Número CAS |

130209-87-9 |

|---|---|

Fórmula molecular |

C26H31NO7 |

Peso molecular |

469.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3Z)-3-(9-hydroxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-dimethylazaniumyl]oxane-2-carboxylate |

InChI |

InChI=1S/C26H31NO7/c1-27(2,25-23(31)21(29)22(30)24(34-25)26(32)33)13-7-12-17-16-9-4-3-8-15(16)14-20(28)19-11-6-5-10-18(17)19/h3-6,8-12,20-25,28-31H,7,13-14H2,1-2H3/b17-12-/t20?,21-,22-,23+,24-,25+/m0/s1 |

Clave InChI |

ROSNKPATLOVTEX-MMVWVLHHSA-N |

SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

SMILES isomérico |

C[N+](C)(CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |

SMILES canónico |

C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

Sinónimos |

10-hydroxyamitriptyline-N-glucuronide 10-hydroxyamitriptyline-N-glucuronide, (E)-isomer 10-OH-AT-N-Gluc |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.